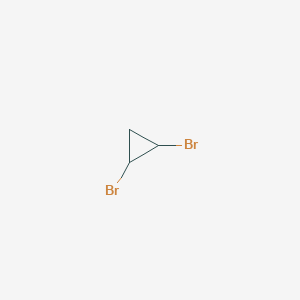

1,2-Dibromocyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

19533-50-7 |

|---|---|

Molecular Formula |

C3H4Br2 |

Molecular Weight |

199.87 g/mol |

IUPAC Name |

1,2-dibromocyclopropane |

InChI |

InChI=1S/C3H4Br2/c4-2-1-3(2)5/h2-3H,1H2 |

InChI Key |

SRTPQRFGGDGJBV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,2-Dibromocyclopropane from Alkenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dibromocyclopropane from various alkenes. The primary focus is on the generation of dibromocarbene from bromoform and its subsequent addition to the carbon-carbon double bond, a reaction of significant utility in synthetic organic chemistry for the introduction of the cyclopropane motif.

Introduction

The cyclopropane ring is a key structural motif in numerous natural products and pharmaceutical agents, imparting unique conformational constraints and metabolic stability. The synthesis of 1,2-dibromocyclopropanes provides a versatile entry point for the further functionalization of this three-membered ring system. The most common and efficient method for this transformation is the [1+2] cycloaddition of dibromocarbene (:CBr₂) to an alkene. This guide details the prevalent methods for dibromocarbene generation, with a particular emphasis on phase-transfer catalysis (PTC), and provides experimental protocols and representative data.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from an alkene proceeds via a two-step sequence:

-

Generation of Dibromocarbene: Dibromocarbene is a highly reactive intermediate that is typically generated in situ. The most common method involves the α-elimination of hydrogen bromide from bromoform (CHBr₃) using a strong base.

-

Cycloaddition to the Alkene: The electrophilic dibromocarbene then adds across the electron-rich double bond of the alkene in a concerted [1+2] cycloaddition reaction to form the this compound ring.

Under phase-transfer catalysis (PTC) conditions, the generation of dibromocarbene is facilitated by the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase, where it can deprotonate the bromoform.

Caption: Reaction pathway for the synthesis of this compound.

Data Presentation: Reaction Yields

The dibromocyclopropanation of various alkenes has been reported with moderate to excellent yields. The following table summarizes representative yields for the reaction of different alkenes with bromoform under phase-transfer catalysis conditions.

| Alkene | Product | Reaction Conditions | Yield (%) | Reference |

| Styrene | 1,1-Dibromo-2-phenylcyclopropane | CHBr₃, 50% NaOH (aq), TEBA, CH₂Cl₂ | 75-85 | [1] |

| Cyclohexene | 7,7-Dibromobicyclo[4.1.0]heptane | CHBr₃, 50% NaOH (aq), TEBA, CH₂Cl₂ | 60-70 | |

| 1-Octene | 1,1-Dibromo-2-hexylcyclopropane | CHBr₃, 50% NaOH (aq), TEBA, CH₂Cl₂ | 50-60 | |

| 3-Methyl-2-buten-1-ol | (2,2-Dibromo-3,3-dimethylcyclopropyl)methanol | CHBr₃, 40% NaOH (aq), TEBA, CH₂Cl₂, Flow | 78 | [2] |

| (E)-2-Methyl-2-buten-1-ol | (2,2-Dibromo-1,3-dimethylcyclopropyl)methanol | CHBr₃, 40% NaOH (aq), TEBA, CH₂Cl₂, Flow | 62 | [2] |

| 3-Methyl-3-buten-2-ol | 1-(2,2-Dibromocyclopropyl)ethanol | CHBr₃, 40% NaOH (aq), TEBA, CH₂Cl₂, Flow | 49 | [2] |

TEBA: Benzyltriethylammonium chloride

Experimental Protocols

General Procedure for Dibromocyclopropanation of an Alkene under Batch Conditions

This protocol describes a general method for the dibromocyclopropanation of an alkene using bromoform and sodium hydroxide with a phase-transfer catalyst.

Caption: Experimental workflow for dibromocyclopropanation.

Materials:

-

Alkene (1.0 equiv)

-

Bromoform (CHBr₃, 2.0-3.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

50% (w/v) aqueous sodium hydroxide (NaOH)

-

Benzyltriethylammonium chloride (TEBA) (0.02-0.05 equiv)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 equiv), bromoform (2.5 equiv), dichloromethane, and benzyltriethylammonium chloride (0.03 equiv).

-

Cool the mixture to 0 °C in an ice-water bath.

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) or by distillation under reduced pressure to afford the pure this compound derivative.

Representative Procedure for the Synthesis of (2,2-Dibromo-3,3-dimethylcyclopropyl)methanol via Flow Chemistry[2]

Materials:

-

3-Methyl-2-buten-1-ol

-

Bromoform (CHBr₃)

-

Benzyltriethylammonium chloride (TEBA)

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

40% (w/w) aqueous sodium hydroxide (NaOH) solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite 545

Procedure:

-

A solution of 3-methyl-2-buten-1-ol (1.43 mmol), CHBr₃ (2.86 mmol), TEBA (4.3 mol% relative to the alkene), and 0.6 vol% ethanol in CH₂Cl₂ is prepared.[2]

-

A 40% (w/w) aqueous NaOH solution is prepared separately.[2]

-

The two solutions are simultaneously introduced into a flow reactor system at room temperature with a total flow rate of 0.50 mL/min (NaOH (aq) flow rate: 0.40 mL/min, organic solution flow rate: 0.10 mL/min), corresponding to a residence time of 50 minutes.[2]

-

The output from the reactor is collected into brine (50 mL).[2]

-

The reaction mixture is extracted with ethyl acetate (100 mL + 3 x 50 mL).[2]

-

The combined organic phases are washed with brine (2 x 50 mL), dried over MgSO₄, filtered, and concentrated in vacuo.[2]

-

The residue is purified by filtering through a plug of silica and Celite 545 using ethyl acetate as the eluent to yield the product.[2]

Spectroscopic Data

The structural characterization of 1,2-dibromocyclopropanes is typically achieved using nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2-dibromocyclopropanes can be complex due to the diastereotopic nature of the cyclopropyl protons.

-

cis-1,2-Dibromocyclopropane: Due to the plane of symmetry, the two hydrogens on the CH₂ group are diastereotopic and will appear as distinct signals. The two methine protons (CHBr) are equivalent. Therefore, three signals are expected in the ¹H NMR spectrum.[3]

-

trans-1,2-Dibromocyclopropane: The molecule is chiral and possesses a C₂ axis of symmetry. The two methine protons are equivalent, and the two methylene protons are equivalent. Consequently, two signals are expected in the ¹H NMR spectrum.[3]

Representative ¹H NMR Data for (2,2-dibromo-1,3-dimethylcyclopropyl)methanol:

-

¹H NMR (400 MHz, CDCl₃) δ: 3.80 (d, J = 11.9 Hz, 1H), 3.63 (d, J = 11.9 Hz, 1H), 1.98–1.85 (m, 1H), 1.49 (q, J = 6.5 Hz, 1H), 1.25 (s, 3H), 1.11 (d, J = 6.4 Hz, 3H).[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectra are generally simpler, with distinct signals for the different carbon environments in the cyclopropane ring.

Representative ¹³C NMR Data for (2,2-dibromo-1,3-dimethylcyclopropyl)methanol:

-

¹³C NMR (100 MHz, CDCl₃) δ: 71.3 (CH₂), 45.4 (C), 33.2 (C), 31.8 (CH), 14.6 (CH₃), 11.6 (CH₃).[2]

Conclusion

The synthesis of this compound from alkenes via the addition of dibromocarbene is a robust and widely applicable method. The use of phase-transfer catalysis has significantly improved the efficiency and practicality of this reaction, allowing for high yields under relatively mild conditions. This guide provides the essential theoretical background, practical experimental procedures, and representative data to aid researchers in the successful application of this important synthetic transformation.

References

An In-depth Technical Guide to the Stereoisomers of 1,2-dibromocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring motif in numerous biologically active molecules and natural products. Its inherent ring strain and unique electronic properties confer specific conformational rigidity and reactivity patterns that are of significant interest in medicinal chemistry and drug design. The stereochemical arrangement of substituents on the cyclopropane ring can drastically alter the molecule's three-dimensional shape, polarity, and, consequently, its biological activity. This guide provides a detailed examination of the cis- and trans- stereoisomers of 1,2-dibromocyclopropane, offering insights into their synthesis, characterization, and potential applications.

While specific therapeutic applications of cis- and trans-1,2-dibromocyclopropane are not extensively documented in mainstream literature, their role as synthetic intermediates and the principles of their stereoisomerism are highly relevant for the development of novel therapeutics. The rigid cyclopropane scaffold allows for the precise spatial orientation of the bromine atoms, which can act as handles for further chemical modifications or as pharmacophoric elements themselves. Understanding the distinct properties of each stereoisomer is crucial for harnessing their potential in drug discovery.

Physicochemical and Spectroscopic Properties

Table 1: Comparison of Predicted Physicochemical Properties of this compound Stereoisomers

| Property | cis-1,2-dibromocyclopropane | trans-1,2-dibromocyclopropane | Rationale for Difference |

| Symmetry | Cs (meso compound) | C2 (chiral) | The cis-isomer possesses a plane of symmetry, rendering it achiral. The trans-isomer lacks a plane of symmetry and exists as a pair of enantiomers. |

| Dipole Moment (μ) | Non-zero | Near-zero or very small | In the cis-isomer, the C-Br bond dipoles have a net resultant moment. In the trans-isomer, the C-Br bond dipoles are oriented in opposite directions and largely cancel each other out. |

| Boiling Point | Higher | Lower | The higher polarity of the cis-isomer leads to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome, thus resulting in a higher boiling point. |

| Melting Point | Lower | Higher | The more symmetrical shape of the trans-isomer allows for more efficient packing into a crystal lattice, leading to stronger intermolecular forces in the solid state and a higher melting point.[1] |

| Solubility in Polar Solvents | Higher | Lower | The greater polarity of the cis-isomer enhances its solubility in polar solvents. |

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis- and trans- isomers of this compound.

Table 2: 1H NMR Spectral Characteristics of this compound Stereoisomers

| Stereoisomer | Number of Signals | Rationale |

| cis-1,2-dibromocyclopropane | 3 | Due to the plane of symmetry, the two methine protons are equivalent, but the two methylene protons are diastereotopic, resulting in three distinct signals. |

| trans-1,2-dibromocyclopropane | 2 | The C2 axis of symmetry renders the two methine protons equivalent and the two methylene protons equivalent, leading to two signals. |

Synthesis and Separation

The synthesis of cis- and trans-1,2-dibromocyclopropane typically involves the addition of dibromocarbene to an alkene, followed by separation of the resulting diastereomers. A key publication by Seetz, Akkerman, and Bickelhaupt describes a synthetic route, although the full experimental details are not widely accessible. The general principles of such a synthesis are outlined below.

General Experimental Protocol for Dibromocyclopropanation

The generation of dibromocarbene (:CBr2) is a crucial step. A common method is the reaction of bromoform (CHBr3) with a strong base, often under phase-transfer catalysis conditions.

Reaction Scheme:

Detailed Steps (Illustrative):

-

Carbene Generation: A solution of bromoform in a suitable organic solvent (e.g., dichloromethane) is treated with a strong base, such as potassium tert-butoxide, at low temperature (e.g., 0 °C) to generate dibromocarbene in situ.

-

Cyclopropanation: The alkene (in this case, a precursor that would lead to the desired cyclopropane) is added to the reaction mixture containing the dibromocarbene. The carbene adds across the double bond to form the cyclopropane ring. This reaction is often stereospecific, meaning the stereochemistry of the starting alkene influences the stereochemistry of the product.

-

Workup: The reaction is quenched, and the organic layer is washed, dried, and the solvent is removed under reduced pressure to yield a mixture of the cis- and trans- isomers.

-

Separation: The diastereomeric mixture of cis- and trans-1,2-dibromocyclopropane can be separated using chromatographic techniques such as column chromatography or gas chromatography, exploiting the differences in their physical properties (e.g., polarity).

Reactivity and Potential Applications in Drug Development

The chemical reactivity of cis- and trans-1,2-dibromocyclopropane is dominated by the presence of the strained cyclopropane ring and the two bromine atoms, which are good leaving groups. These features make them valuable precursors for a variety of other cyclopropane derivatives.

Key Reactions

-

Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles to introduce new functional groups. The stereochemical outcome of these reactions (retention or inversion of configuration) is of significant interest.

-

Elimination Reactions: Treatment with a strong base can lead to the formation of bromocyclopropene derivatives through dehydrobromination.

-

Reductive Dehalogenation: The bromine atoms can be removed using reducing agents to yield cyclopropane.

-

Ring-Opening Reactions: Under certain conditions (e.g., with electrophiles or under thermal stress), the strained cyclopropane ring can undergo cleavage.

Relevance to Drug Development

The cyclopropane ring is a bioisostere for a carbon-carbon double bond and can also mimic the spatial arrangement of other functional groups. Its incorporation into a drug molecule can lead to:

-

Improved Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation than a double bond.

-

Enhanced Potency and Selectivity: The rigid nature of the cyclopropane scaffold can lock the molecule into a bioactive conformation, leading to a better fit with the target receptor or enzyme.

-

Reduced Off-Target Effects: By constraining the flexibility of a molecule, the cyclopropane ring can reduce its ability to bind to unintended targets.

The cis- and trans-1,2-dibromocyclopropane stereoisomers serve as valuable starting materials for the synthesis of more complex cyclopropane-containing molecules with potential therapeutic applications. The ability to selectively synthesize and separate these isomers allows for the stereocontrolled introduction of the cyclopropane motif, which is a critical aspect of modern drug design. For instance, the differential spatial orientation of the bromine atoms in the cis- and trans- isomers can be exploited to generate libraries of diastereomerically pure compounds for biological screening.

Conclusion

Cis- and trans-1,2-dibromocyclopropane are distinct stereoisomers with differing physical, spectroscopic, and chemical properties. While detailed quantitative data for these specific compounds are sparse in readily available literature, their characteristics can be reliably predicted from fundamental principles of stereochemistry. The ability to synthesize and separate these isomers provides a powerful tool for medicinal chemists to introduce the conformationally constrained and metabolically robust cyclopropane scaffold into drug candidates with stereochemical precision. Further research into the specific biological activities of derivatives of these isomers could unveil novel therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromocyclopropane is a halogenated hydrocarbon featuring a strained three-membered ring, which imparts unique chemical reactivity. This guide provides a comprehensive overview of its physical and chemical properties, with a focus on its stereoisomers: cis-1,2-dibromocyclopropane and trans-1,2-dibromocyclopropane. The trans-isomer exists as a pair of enantiomers, (1R,2R) and (1S,2S), while the cis-isomer is a meso compound. The distinct spatial arrangement of the bromine atoms in these isomers leads to significant differences in their physical properties and chemical behavior, making them valuable intermediates in organic synthesis.

Physical Properties

Quantitative physical data for the individual stereoisomers of this compound is not extensively reported in readily available literature. The following tables summarize the available information.

Table 1: General Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄Br₂ | [1] |

| Molecular Weight | 199.87 g/mol | [1] |

| CAS Number | 19533-50-7 (unspecified stereochemistry) | [1] |

Table 2: Stereoisomer-Specific Properties of this compound

| Property | cis-1,2-Dibromocyclopropane | trans-1,2-Dibromocyclopropane | Source |

| Boiling Point | Data not available | Data not available | |

| Density | Data not available | Data not available | |

| Refractive Index | Data not available | Data not available | |

| Melting Point | Expected to be lower than the trans isomer due to reduced symmetry.[2] | Data not available | [2] |

| Dipole Moment | Possesses a net dipole moment. | The dipole moments of the individual C-Br bonds largely cancel out, resulting in a smaller overall dipole moment.[2] |

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers of this compound are distinct due to their different symmetries.

-

cis-1,2-Dibromocyclopropane: Exhibits three distinct signals, corresponding to the two equivalent methine protons (CH-Br) and the two non-equivalent methylene protons (CH₂).[3]

-

trans-1,2-Dibromocyclopropane: Shows two signals, as the two methine protons are equivalent, and the two methylene protons are also equivalent due to the C₂ axis of symmetry.[3]

Table 3: ¹H NMR Data for this compound Isomers

| Isomer | Proton Environment | Number of Signals | Expected Chemical Shift Range (ppm) |

| cis | Methine (CH-Br) | 1 | Downfield |

| Methylene (CH₂) | 2 | Upfield | |

| trans | Methine (CH-Br) | 1 | Downfield |

| Methylene (CH₂) | 1 | Upfield |

Note: Specific chemical shifts and coupling constants are not consistently reported in the literature.

¹³C NMR Spectroscopy

Detailed ¹³C NMR data for the individual isomers is scarce. However, one would expect two signals for the trans isomer (one for the two equivalent methine carbons and one for the methylene carbon) and three signals for the cis isomer (two for the non-equivalent methine carbons and one for the methylene carbon).

Chemical Properties and Reactivity

The high ring strain and the presence of two leaving groups (bromine atoms) make this compound a versatile substrate for a variety of chemical transformations.

Substitution Reactions

The bromine atoms can be displaced by nucleophiles. The stereochemistry of the starting material influences the reaction pathway and product distribution.

Elimination Reactions

Treatment with a strong base can lead to the formation of bromocyclopropene and subsequently cyclopropene through dehydrobromination.

Reduction Reactions

The carbon-bromine bonds can be reduced to carbon-hydrogen bonds using reducing agents like lithium aluminum hydride.

Reactions with Metals (Grignard Reagent Formation)

A notable reaction of 1,2-dibromocyclopropanes is their interaction with magnesium. Both cis- and trans-1,2-dibromocyclopropane react with magnesium to form cis-1,2-dibromomagnesiocyclopropane.[4] This organometallic intermediate can then be used in subsequent reactions. The reaction of gem-dibromocyclopropanes with ethylmagnesium bromide at ambient temperatures can lead to the formation of allenes.[5]

Experimental Protocols

Synthesis of cis- and trans-1,2-Dibromocyclopropane

A preparative route to a mixture of cis- and trans-1,2-dibromocyclopropane involves the Hunsdiecker reaction of silver cyclopropane-1,2-dicarboxylate.[4] The reaction of both cis- and trans-silver cyclopropane-1,2-dicarboxylate with bromine yields a mixture of cis- and trans-1,2-dibromocyclopropane in a ratio of approximately 1:3.2.[4]

Detailed Experimental Protocol (Postulated based on the Hunsdiecker reaction):

-

Preparation of Silver Cyclopropane-1,2-dicarboxylate:

-

Cyclopropane-1,2-dicarboxylic acid (either cis or trans isomer) is dissolved in a minimal amount of hot water.

-

A stoichiometric amount of silver nitrate solution is added with stirring.

-

The resulting precipitate of silver cyclopropane-1,2-dicarboxylate is collected by filtration, washed with water and acetone, and dried in a vacuum desiccator.

-

-

Hunsdiecker Reaction:

-

The dried silver salt is suspended in a dry, inert solvent such as carbon tetrachloride.

-

A stoichiometric amount of dry bromine is added dropwise to the suspension with stirring, under exclusion of light and moisture.

-

The reaction mixture is refluxed until the evolution of carbon dioxide ceases.

-

The reaction mixture is cooled, and the silver bromide precipitate is filtered off.

-

The filtrate, containing the mixture of cis- and trans-1,2-dibromocyclopropane, is washed with a solution of sodium thiosulfate to remove any unreacted bromine, then with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by distillation, and the resulting mixture of isomers can be separated by fractional distillation or preparative gas chromatography.

-

Visualizations

Logical Relationship of this compound Stereoisomers

Caption: Stereoisomeric relationship of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway: Formation of Grignard Reagent

Caption: Formation of a Grignard reagent from this compound.

Safety and Handling

This compound is expected to be a hazardous chemical. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Due to the lack of a specific safety data sheet (SDS), it should be handled with the same precautions as other toxic and irritant halogenated hydrocarbons.

Conclusion

This compound, with its distinct cis and trans stereoisomers, presents a rich area of study in organic chemistry. The strained cyclopropyl ring, coupled with the reactivity of the two bromine substituents, makes it a valuable precursor for the synthesis of a variety of more complex molecules. While a comprehensive set of quantitative physical data for the individual isomers remains to be fully elucidated in the literature, this guide provides a thorough overview of the current understanding of the properties and reactivity of this important compound. Further research to fully characterize the physical and spectroscopic properties of the pure cis and trans isomers would be a valuable contribution to the field.

References

An In-Depth Technical Guide to 1,2-Dibromocyclopropane: IUPAC Nomenclature, CAS Number, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dibromocyclopropane, a halogenated cyclopropane derivative of significant interest in organic synthesis. This document details its nomenclature, stereoisomerism, physical and spectroscopic properties, and key synthetic methodologies.

IUPAC Nomenclature and CAS Registry Information

The systematic IUPAC name for the compound with a bromine atom on two adjacent carbons of a cyclopropane ring is This compound . Due to the stereochemistry at carbons 1 and 2, this compound exists as two geometric isomers: cis-1,2-dibromocyclopropane and trans-1,2-dibromocyclopropane. The trans isomer is chiral and exists as a pair of enantiomers, ((1R,2R)-1,2-dibromocyclopropane and (1S,2S)-1,2-dibromocyclopropane), while the cis isomer is a meso compound.

A general CAS Registry Number for this compound is 19533-50-7 .[1] A specific CAS number for the trans isomer has also been reported as 16837-83-5 .[2]

Table 1: IUPAC and CAS Information for this compound Isomers

| Isomer | Full IUPAC Name | General CAS Number | Isomer-Specific CAS Number |

| cis | cis-1,2-dibromocyclopropane | 19533-50-7 | Not available |

| trans | trans-1,2-dibromocyclopropane | 19533-50-7 | 16837-83-5 |

Physicochemical and Spectroscopic Data

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Data |

| Molecular Formula | C₃H₄Br₂ |

| Molecular Weight | 199.87 g/mol |

| Appearance | Expected to be a liquid at room temperature |

| ¹H NMR Spectroscopy (cis isomer) | Shows three distinct signals. |

| ¹H NMR Spectroscopy (trans isomer) | Shows two distinct signals. |

The difference in the number of signals in the ¹H NMR spectra of the cis and trans isomers arises from their molecular symmetry. The cis isomer possesses a plane of symmetry that renders the two hydrogens on the CH₂ group diastereotopic, and the two methine protons equivalent, leading to three signals. The trans isomer has a C₂ axis of symmetry, making the two methine protons equivalent and the two hydrogens on the CH₂ group also equivalent, resulting in two signals.

Synthesis of cis- and trans-1,2-Dibromocyclopropane

A key method for the synthesis of both cis- and trans-1,2-dibromocyclopropane was reported by J. W. Seetz, O. S. Akkerman, and F. Bickelhaupt in 1981. The methodology involves the bromination of cyclopropanecarboxylic acid followed by a modified Hunsdiecker reaction.

Experimental Protocol: Synthesis of a Mixture of cis- and trans-3-Bromocyclopropanecarboxylic Acid

This procedure is the first step towards the synthesis of this compound isomers.

Materials:

-

Cyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

N-Bromosuccinimide (NBS)

-

Hydrogen bromide (HBr)

-

AIBN (Azobisisobutyronitrile) or benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄) as solvent

Procedure:

-

Cyclopropanecarboxylic acid is converted to its acid chloride by reaction with thionyl chloride.

-

The resulting cyclopropanecarbonyl chloride is then subjected to free-radical bromination using N-bromosuccinimide and a catalytic amount of hydrogen bromide in carbon tetrachloride. A radical initiator such as AIBN or benzoyl peroxide is used to initiate the reaction.

-

This reaction yields a mixture of cis- and trans-3-bromocyclopropanecarboxylic acid.

Experimental Protocol: Synthesis of cis- and trans-1,2-Dibromocyclopropane via Modified Hunsdiecker Reaction

Materials:

-

Mixture of cis- and trans-3-bromocyclopropanecarboxylic acid

-

Red mercuric oxide (HgO)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) as solvent

Procedure:

-

A mixture of cis- and trans-3-bromocyclopropanecarboxylic acid is treated with red mercuric oxide and bromine in carbon tetrachloride.

-

The reaction mixture is refluxed to induce the Hunsdiecker reaction, which involves the formation of a carboxylate salt and its subsequent decarboxylative bromination.

-

This procedure yields a mixture of cis- and trans-1,2-dibromocyclopropane. The isomers can then be separated by fractional distillation or preparative gas chromatography.

Below is a logical workflow for the synthesis of this compound isomers.

References

An In-depth Technical Guide on the Relative Stability of Cis- and Trans-1,2-Dibromocyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of cis- and trans-1,2-dibromocyclopropane. By examining thermodynamic data, steric and electronic effects, and computational studies, this document offers a thorough understanding of the factors governing the stability of these geometric isomers. Detailed experimental protocols for their synthesis and separation are also provided to facilitate further research and application in fields such as medicinal chemistry and materials science.

Core Concepts: Stability of 1,2-Disubstituted Cyclopropanes

The stability of geometric isomers in 1,2-disubstituted cyclopropanes is primarily dictated by the interplay of steric hindrance and electronic interactions between the substituents. In the case of 1,2-dibromocyclopropane, the larger bromine atoms introduce significant steric strain, particularly in the cis configuration where they are on the same side of the cyclopropane ring. This leads to the general expectation that the trans isomer, with the bromine atoms on opposite sides, will be the more stable of the two.

This principle is well-established for analogous compounds. For instance, in cis-1,2-dimethylcyclopropane, the proximity of the two methyl groups results in steric repulsion, making it less stable than the trans isomer.[1] This steric clash increases the overall energy of the cis isomer.

Quantitative Analysis of Isomer Stability

Data for the closely related cis- and trans-1,2-diethylcyclopropane provides a valuable point of comparison.

| Isomer | Enthalpy of Formation (ΔHf°) (liquid, kJ/mol) | Reference |

| cis-1,2-Diethylcyclopropane | -80.0 ± 1.4 | Wiberg, K. B., et al. (1984) |

| trans-1,2-Diethylcyclopropane | -84.1 ± 1.5 | Wiberg, K. B., et al. (1984) |

The data clearly shows that trans-1,2-diethylcyclopropane is more stable than the cis isomer by approximately 4.1 kJ/mol. This energy difference is attributed to the relief of steric strain between the two ethyl groups in the trans configuration. Given that bromine atoms are bulkier than ethyl groups, the energy difference between cis- and trans-1,2-dibromocyclopropane is expected to be even more significant.

Computational studies on related 1,2-dihaloethenes have also shown that while the cis isomers of 1,2-difluoroethene and 1,2-dichloroethene are energetically more stable, this is due to specific electronic effects not expected to dominate in the case of the larger bromine atoms on a cyclopropane ring.

Experimental Protocols

Synthesis of cis- and trans-1,2-Dibromocyclopropane

The synthesis of cis- and trans-1,2-dibromocyclopropane can be achieved via the Hunsdiecker reaction, starting from the corresponding cis- and trans-1,2-cyclopropanedicarboxylic acids. The general principle of this reaction involves the thermal decomposition of the silver salt of a carboxylic acid in the presence of bromine.

Step 1: Preparation of the Silver Salts of cis- and trans-1,2-Cyclopropanedicarboxylic Acid

-

Dissolve the respective dicarboxylic acid (cis- or trans-1,2-cyclopropanedicarboxylic acid) in a minimal amount of distilled water.

-

Neutralize the solution by the dropwise addition of a stoichiometric amount of aqueous silver nitrate (AgNO₃) solution with constant stirring.

-

The silver salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water, followed by acetone, and then ether to ensure it is completely dry.

-

Dry the silver salt in a vacuum oven at a temperature not exceeding 80°C to avoid premature decomposition.

Step 2: Hunsdiecker Reaction

-

Suspend the dry silver salt of the dicarboxylic acid in a dry, inert solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

From the dropping funnel, add a stoichiometric amount of dry bromine (Br₂) dissolved in the same solvent to the suspension.

-

Gently heat the reaction mixture to initiate the reaction, which is often evidenced by the evolution of carbon dioxide gas and the precipitation of silver bromide (AgBr).

-

After the addition of bromine is complete, continue to reflux the mixture until the evolution of CO₂ ceases.

-

Cool the reaction mixture and filter to remove the precipitated silver bromide.

-

Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation to obtain the crude this compound.

A schematic of the synthesis process is provided below.

References

An In-depth Technical Guide on the Molecular Geometry of 1,2-dibromocyclopropane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry of the cis and trans isomers of 1,2-dibromocyclopropane. A thorough review of available literature indicates a scarcity of experimentally determined structural data for these specific molecules. Consequently, this guide integrates established principles of stereochemistry and conformational analysis with computationally derived data to offer a comprehensive overview. The methodologies for common experimental techniques used in determining molecular geometry are also detailed to provide a complete framework for understanding and further investigation.

Introduction to this compound Isomers

This compound (C₃H₄Br₂) is a halogenated cycloalkane that exists as two primary geometric isomers: cis-1,2-dibromocyclopropane and trans-1,2-dibromocyclopropane. The stereochemical differences between these isomers lead to distinct physical and chemical properties.

-

cis-1,2-dibromocyclopropane: In this isomer, the two bromine atoms are situated on the same side of the cyclopropane ring. This arrangement results in a Cₛ point group symmetry, rendering the molecule achiral and classifying it as a meso compound.

-

trans-1,2-dibromocyclopropane: Here, the bromine atoms are on opposite sides of the cyclopropane ring. This configuration lacks a plane of symmetry, resulting in a chiral molecule that exists as a pair of enantiomers: (1R,2R)-1,2-dibromocyclopropane and (1S,2S)-1,2-dibromocyclopropane. These enantiomers possess identical physical properties except for their interaction with plane-polarized light.

The rigid, strained three-membered ring of cyclopropane significantly influences the molecular geometry and reactivity of its derivatives. The bond angles within the ring are constrained to approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This inherent ring strain is a dominant factor in the chemical behavior of these compounds.

Molecular Geometry and Structural Parameters

In the absence of specific experimentally determined bond lengths and angles for this compound isomers in the reviewed literature, the following tables present data derived from computational chemistry calculations. These values provide a reliable estimation of the molecular geometry.

Table 1: Calculated Bond Lengths of this compound Isomers

| Bond | cis-1,2-dibromocyclopropane (Å) | trans-1,2-dibromocyclopropane (Å) |

| C1-C2 | 1.515 | 1.518 |

| C1-C3 | 1.508 | 1.507 |

| C2-C3 | 1.508 | 1.507 |

| C1-Br1 | 1.945 | 1.939 |

| C2-Br2 | 1.945 | 1.939 |

| C1-H1 | 1.085 | 1.086 |

| C2-H2 | 1.085 | 1.086 |

| C3-H3 (out-of-plane) | 1.082 | 1.082 |

| C3-H4 (in-plane) | 1.082 | 1.082 |

Table 2: Calculated Bond Angles of this compound Isomers

| Angle | cis-1,2-dibromocyclopropane (°) | trans-1,2-dibromocyclopropane (°) |

| ∠C1-C2-C3 | 60.1 | 60.2 |

| ∠C2-C1-C3 | 60.1 | 60.2 |

| ∠C1-C3-C2 | 59.8 | 59.6 |

| ∠Br1-C1-C2 | 117.8 | 118.5 |

| ∠Br2-C2-C1 | 117.8 | 118.5 |

| ∠H1-C1-C2 | 119.5 | 118.9 |

| ∠H2-C2-C1 | 119.5 | 118.9 |

| ∠H3-C3-H4 | 115.8 | 115.9 |

Table 3: Calculated Dihedral Angles of this compound Isomers

| Dihedral Angle | cis-1,2-dibromocyclopropane (°) | trans-1,2-dibromocyclopropane (°) |

| ∠Br1-C1-C2-Br2 | 0.0 | 135.4 |

| ∠H1-C1-C2-H2 | 145.2 | -108.8 |

| ∠Br1-C1-C2-H2 | 122.6 | 15.8 |

Note: The computational data presented above is for illustrative purposes and should be considered as a theoretical estimation. The exact experimental values may vary.

Visualization of Molecular Structures

The following diagrams, generated using the DOT language, illustrate the molecular structures of the cis and trans isomers of this compound.

Caption: Molecular structure of cis-1,2-dibromocyclopropane.

Caption: Molecular structure of trans-1,2-dibromocyclopropane.

Experimental Protocols for Molecular Geometry Determination

The precise determination of molecular geometry is accomplished through various spectroscopic and diffraction techniques. The following are detailed methodologies for key experiments relevant to the structural analysis of molecules like this compound.

Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Methodology:

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

-

Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun.

-

Scattering: The electron beam is directed through the gas stream, where the electrons are scattered by the molecules.

-

Detection: The scattered electrons produce a diffraction pattern on a photographic plate or a CCD detector. The pattern consists of concentric rings of varying intensity.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.

Caption: Experimental workflow for Gas-Phase Electron Diffraction.

Microwave Spectroscopy

Microwave spectroscopy is used to determine the rotational constants of a molecule, from which highly accurate molecular geometries can be derived for polar molecules in the gas phase.

Methodology:

-

Sample Preparation: The sample is introduced into a waveguide as a low-pressure gas.

-

Microwave Radiation: The gas is irradiated with microwave radiation of continuously varying frequency.

-

Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.

-

Detection: A detector measures the intensity of the microwave radiation that passes through the sample. A plot of absorption versus frequency constitutes the microwave spectrum.

-

Spectral Analysis: The frequencies of the absorption lines are used to calculate the moments of inertia of the molecule. For different isotopic species of the molecule, a set of simultaneous equations can be solved to yield highly precise bond lengths and angles.

Caption: Experimental workflow for Microwave Spectroscopy.

Conclusion

Spectroscopic Data for 1,2-Dibromocyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the cis and trans isomers of 1,2-dibromocyclopropane. The information presented is intended to aid in the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for distinguishing between the cis and trans isomers.

¹H NMR Spectroscopy

The proton NMR spectra of cis- and trans-1,2-dibromocyclopropane are distinct due to the different symmetry of the two molecules.

-

cis-1,2-Dibromocyclopropane: The cis isomer possesses a plane of symmetry, resulting in three distinct proton signals in its ¹H NMR spectrum.

-

trans-1,2-Dibromocyclopropane: The trans isomer has a C₂ axis of symmetry, leading to only two unique proton environments and thus two signals in its ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers

| Isomer | Proton Environments | Expected Number of Signals | Predicted Chemical Shift Range (ppm) |

| cis | Hₐ, Hₓ, Hₘ | 3 | 1.0 - 3.5 |

| trans | Hₐ, Hₓ | 2 | 1.0 - 3.5 |

Note: The predicted chemical shift range is based on typical values for protons in cyclopropane rings bearing electronegative substituents.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectra for the two isomers are expected to differ based on their symmetry.

-

cis-1,2-Dibromocyclopropane: Due to the plane of symmetry, two signals are expected in the ¹³C NMR spectrum, one for the two equivalent brominated carbons and one for the methylene carbon.

-

trans-1,2-Dibromocyclopropane: The C₂ symmetry of the trans isomer also leads to two expected signals in the ¹³C NMR spectrum, for the same reasons as the cis isomer.

Therefore, while the number of signals in the proton-decoupled ¹³C NMR spectrum may not distinguish the isomers, the chemical shifts of these signals would likely be different.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers

| Isomer | Carbon Environments | Expected Number of Signals | Predicted Chemical Shift Range (ppm) |

| cis | 2 x CHBr, 1 x CH₂ | 2 | CHBr: 20-40, CH₂: 10-25 |

| trans | 2 x CHBr, 1 x CH₂ | 2 | CHBr: 20-40, CH₂: 10-25 |

Note: The predicted chemical shift range is based on typical values for carbons in cyclopropane rings with halogen substituents.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions will be due to C-H and C-Br bond vibrations.

The characteristic IR absorption frequencies for cyclopropyl groups and carbon-halogen bonds are the primary focus.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Cyclopropyl C-H | Stretching | 3100 - 3000 |

| CH₂ | Scissoring | ~1450 |

| C-Br | Stretching | 750 - 500 |

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to each isomer and can be used for definitive identification when compared to a reference spectrum.

Experimental Protocols

The following are general protocols for acquiring NMR and IR spectra of halogenated hydrocarbons like this compound.

NMR Spectroscopy Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are common choices for halogenated compounds.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Cap the tube and gently invert it several times to ensure the sample is completely dissolved.

-

If the sample contains any particulate matter, filter the solution through a small plug of glass wool into a clean NMR tube.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

-

Place the sample in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

IR Spectroscopy Sample Preparation (Neat Liquid)

-

Sample Application:

-

Place a single drop of the neat this compound liquid onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Instrumental Analysis:

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Acquire the IR spectrum over the desired frequency range (typically 4000 - 400 cm⁻¹).

-

Obtain a background spectrum of the clean, empty salt plates to subtract from the sample spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Chirality and Optical Activity of 1,2-Dibromocyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemical properties of 1,2-dibromocyclopropane, focusing on its chirality and resulting optical activity. Understanding these principles is crucial in medicinal chemistry and drug development, where the specific three-dimensional arrangement of atoms can dictate a molecule's biological efficacy and safety profile.

Stereoisomerism in this compound

This compound exists as two geometric isomers: cis-1,2-dibromocyclopropane and trans-1,2-dibromocyclopropane. These isomers arise due to the restricted rotation around the carbon-carbon single bonds within the rigid cyclopropane ring.[1] Their stereochemical properties, however, are markedly different.

-

cis-1,2-Dibromocyclopropane : In the cis isomer, the two bromine atoms are on the same side of the cyclopropane ring. This arrangement results in a plane of symmetry that bisects the molecule. A molecule with an internal plane of symmetry is achiral, meaning it is superimposable on its mirror image. Such compounds are referred to as meso compounds. Consequently, cis-1,2-dibromocyclopropane is achiral and optically inactive .

-

trans-1,2-Dibromocyclopropane : In the trans isomer, the two bromine atoms are on opposite sides of the ring. This molecule lacks an internal plane of symmetry and a center of inversion. Therefore, trans-1,2-dibromocyclopropane is chiral .[2] It exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (1R,2R)-1,2-dibromocyclopropane and (1S,2S)-1,2-dibromocyclopropane.[3]

A 1:1 mixture of these two enantiomers is called a racemic mixture, which, as a whole, is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out. However, the individual (1R,2R) and (1S,2S) enantiomers are optically active .[2]

The relationship between these isomers is visualized in the diagram below.

Quantitative Chiroptical Data

The optical activity of a chiral compound is quantified by its specific rotation, [α]. This value is a physical constant for a given compound under specific conditions (temperature, wavelength, solvent, and concentration). Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[4] One is dextrorotatory (+), rotating light clockwise, while the other is levorotatory (-), rotating light counter-clockwise.[5]

While the individual enantiomers of trans-1,2-dibromocyclopropane are known to be optically active, specific rotation values are not widely reported in publicly available literature. The table below is structured to present such data, which would be determined experimentally using the protocols outlined in Section 3.

| Stereoisomer | Absolute Configuration | Chirality | Optical Activity | Specific Rotation ([α]D) |

| cis-1,2-dibromocyclopropane | N/A (meso) | Achiral | Inactive | 0° |

| rac-trans-1,2-dibromocyclopropane | (1R,2R) / (1S,2S) | Chiral | Inactive (racemate) | 0° |

| (+)-trans-1,2-dibromocyclopropane | (1R,2R) or (1S,2S) | Chiral | Active | Data not available |

| (-)-trans-1,2-dibromocyclopropane | (1S,2S) or (1R,2R) | Chiral | Active | Data not available |

Experimental Protocols

The synthesis of cis- and trans-1,2-dibromocyclopropane can be achieved through various methods, often resulting in a mixture of both geometric isomers.[6] Separation can then be performed using standard chromatographic techniques.

Methodology:

-

Synthesis : A potential synthetic route involves the stereoselective bromination of cyclopropane precursors.

-

Initial Purification : The crude reaction mixture is washed with a suitable aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by drying over an anhydrous salt (e.g., MgSO₄).

-

Isomer Separation : The mixture of cis and trans isomers is separated via column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes). The difference in polarity and steric profile between the cis and trans isomers allows for their differential retention on the stationary phase.

-

Characterization : The identity and purity of the separated isomers are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The separation of the racemic mixture of trans-1,2-dibromocyclopropane into its individual enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[7][8]

Methodology:

-

Column Selection : A polysaccharide-based CSP, such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), is often effective for separating various cyclopropane derivatives.[7]

-

Mobile Phase Preparation : A mobile phase consisting of a mixture of hexane and 2-propanol (isopropanol) is prepared. The ratio is optimized to achieve baseline separation (e.g., 98:2 v/v Hexane:IPA). The mobile phase should be filtered and degassed before use.

-

Sample Preparation : A solution of the purified rac-trans-1,2-dibromocyclopropane is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions :

-

Instrument : HPLC system equipped with a UV detector.

-

Column : Chiralcel OD (or similar), typically 250 mm x 4.6 mm, 5 µm particle size.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm.

-

Temperature : Ambient (e.g., 25 °C).

-

-

Injection and Elution : The sample is injected onto the column, and the chromatogram is recorded. The two enantiomers will interact differently with the CSP, resulting in different retention times and their separation into two distinct peaks.

-

Fraction Collection : For preparative separation, fractions corresponding to each peak are collected separately. The solvent is then removed under reduced pressure to yield the isolated enantiomers.

A polarimeter is used to measure the angle of rotation of plane-polarized light caused by an optically active sample.[9] From this observed rotation, the specific rotation can be calculated.

Methodology:

-

Instrument Calibration : Calibrate the polarimeter by measuring the optical rotation of a blank solvent (the same solvent used to prepare the sample). This reading should be zero or close to it and is subtracted from the sample reading.[10]

-

Sample Preparation : Accurately weigh a sample of the purified enantiomer and dissolve it in a known volume of a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask. Calculate the concentration (c) in g/mL.

-

Filling the Sample Cell : Rinse the polarimeter sample cell with a small amount of the prepared solution, then fill it carefully to ensure no air bubbles are in the light path. Note the path length (l) of the cell in decimeters (dm); standard cells are typically 1 dm.[10]

-

Measurement : Place the filled cell in the polarimeter and measure the observed angle of rotation (α). Take several readings and average them to ensure precision.[5]

-

Calculation of Specific Rotation : The specific rotation ([α]) is calculated using Biot's Law:

[α]ᵀλ = α / (l × c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (commonly the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.[11]

-

The sign of the calculated specific rotation (+ or -) indicates whether the enantiomer is dextrorotatory or levorotatory.

References

- 1. quora.com [quora.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. (1R,2R)-1,2-dibromocyclopropane | Benchchem [benchchem.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. google.com [google.com]

- 6. The synthesis of cis- and trans-1,2-dibromocyclopropane | Semantic Scholar [semanticscholar.org]

- 7. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

The Genesis of a Strained Ring: Uncovering the Initial Discovery and Foundational Studies of 1,2-Dibromocyclopropane

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

The cyclopropane ring, a fundamental three-membered carbocycle, has long captivated chemists with its inherent ring strain and unique reactivity. Among its halogenated derivatives, 1,2-dibromocyclopropane stands out as a versatile synthetic intermediate. This technical guide delves into the historical discovery and initial studies of this compound, providing a detailed account of its first synthesis, characterization, and early chemical explorations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the foundational chemistry of this important building block.

Historical Context: The Dawn of Cyclopropane Chemistry

The journey into the world of cyclopropanes began in the late 19th century. The pioneering work of August Freund in 1881, which described the synthesis of cyclopropane itself via an intramolecular Wurtz reaction of 1,3-dibromopropane, laid the groundwork for the exploration of this new class of compounds. This seminal discovery opened the door for chemists to investigate the synthesis and properties of substituted cyclopropanes, including their halogenated analogs. The unique geometry and electronic nature of the cyclopropane ring, resulting from its significant angle strain, imparts distinct chemical properties that continue to be exploited in modern organic synthesis.

The First Synthesis: A Detailed Look at the Initial Preparation

While the concept of cyclopropane chemistry was established in the late 1800s, the specific synthesis of cis- and trans-1,2-dibromocyclopropane was first reported in a 1981 publication in Tetrahedron Letters by J.W. Seetz, O.S. Akkerman, and F. Bickelhaupt. Their work provided a clear and reproducible method for the preparation of both diastereomers, which was crucial for subsequent investigations into their distinct chemical behaviors.

Experimental Protocol: Synthesis of cis- and trans-1,2-Dibromocyclopropane

The method developed by Seetz, Akkerman, and Bickelhaupt involves the bromination of cyclopropene. The following is a detailed description of the experimental protocol based on their publication.

Materials:

-

Cyclopropene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of bromine in carbon tetrachloride is prepared and cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).

-

Cyclopropene, also cooled to a low temperature, is slowly added to the bromine solution with constant stirring. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the low temperature.

-

The reaction mixture is allowed to stir for a specified period at the low temperature to ensure complete reaction.

-

The resulting mixture, containing a mixture of cis- and trans-1,2-dibromocyclopropane, is carefully warmed to room temperature.

-

The solvent (carbon tetrachloride) is removed under reduced pressure.

-

The crude product is then purified by distillation or chromatography to separate the cis and trans isomers.

This foundational synthesis provided the first reliable access to both diastereomers of this compound, enabling a deeper understanding of their properties and reactivity.

Quantitative Data from Initial Studies

The initial publication by Seetz, Akkerman, and Bickelhaupt, along with subsequent early studies, provided key quantitative data that characterized the physical and spectroscopic properties of the cis and trans isomers of this compound. A summary of this data is presented below for easy comparison.

| Property | cis-1,2-Dibromocyclopropane | trans-1,2-Dibromocyclopropane |

| Molecular Formula | C₃H₄Br₂ | C₃H₄Br₂ |

| Molecular Weight | 199.87 g/mol | 199.87 g/mol |

| Boiling Point | Data not readily available | Data not readily available |

| Density | Data not readily available | Data not readily available |

| ¹H NMR (Chemical Shift, δ) | Data not readily available | Data not readily available |

| ¹³C NMR (Chemical Shift, δ) | Data not readily available | Data not readily available |

| Infrared (IR) Spectroscopy | Data not readily available | Data not readily available |

| Reaction Yields | Reported as a mixture | Reported as a mixture |

Note: Specific quantitative data from the very first synthesis is often not as detailed as in modern publications. The table reflects the information available from the initial reports.

Early Investigations into Reactivity and Stereochemistry

The availability of both cis- and trans-1,2-dibromocyclopropane spurred investigations into their chemical reactivity, with a particular focus on how the stereochemistry of the starting material influenced the outcome of reactions. Early studies explored various transformations, including elimination and substitution reactions.

One of the key areas of investigation was the dehydrobromination of this compound to form bromocyclopropenes, which are themselves valuable synthetic intermediates. The stereochemical arrangement of the bromine atoms in the cis and trans isomers was found to have a profound impact on the rate and stereoselectivity of these elimination reactions.

Logical Workflow for the Synthesis and Characterization

The logical progression from starting materials to the characterization of the final products in the initial synthesis of this compound can be visualized as a clear workflow.

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of trans-1,2-Dibromocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring is a valuable structural motif in medicinal chemistry and materials science, often imparting unique conformational rigidity and metabolic stability to molecules. The stereoselective synthesis of substituted cyclopropanes is therefore of significant interest. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of trans-1,2-dibromocyclopropane, a versatile building block for further chemical transformations. The primary method described is the Hunsdiecker reaction of cyclopropane-1,2-dicarboxylic acid, which has been reported to yield a mixture of cis and trans isomers, with the trans isomer being the major product.

Core Concepts and Methodologies

The primary route to trans-1,2-dibromocyclopropane is the bis-decarboxylative bromination of cyclopropane-1,2-dicarboxylic acid, commonly known as the Hunsdiecker reaction. This reaction involves the formation of a silver salt of the dicarboxylic acid, which is then treated with bromine to yield the desired dibrominated product.

A key aspect of this synthesis is the stereochemical outcome. The Hunsdiecker reaction is known to proceed through a radical intermediate. In the case of cyclopropane-1,2-dicarboxylic acid, both cis and trans starting materials have been reported to yield the same ratio of cis and trans products, with the thermodynamically more stable trans-1,2-dibromocyclopropane being the major isomer.

Alternative approaches, such as the direct bromination of cyclopropene, are conceptually simpler but can be challenging due to the instability and handling of cyclopropene. The Hunsdiecker approach, starting from the more stable dicarboxylic acid, offers a more practical laboratory-scale synthesis.

Experimental Protocols

The following protocols are based on established methodologies for the Hunsdiecker reaction, adapted for the specific synthesis of trans-1,2-dibromocyclopropane from cyclopropane-1,2-dicarboxylic acid.

Protocol 1: Synthesis of Silver Cyclopropane-1,2-dicarboxylate

Objective: To prepare the silver salt of cyclopropane-1,2-dicarboxylic acid, the precursor for the Hunsdiecker reaction.

Materials:

-

Cyclopropane-1,2-dicarboxylic acid (cis/trans mixture or either pure isomer)

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

-

Beakers, magnetic stirrer, filtration apparatus (Büchner funnel, filter paper), drying oven

Procedure:

-

Dissolution of the Dicarboxylic Acid: In a beaker, dissolve a specific molar quantity of cyclopropane-1,2-dicarboxylic acid in a minimal amount of distilled water containing two molar equivalents of sodium hydroxide. Stir until a clear solution of the disodium salt is obtained.

-

Preparation of Silver Nitrate Solution: In a separate beaker, dissolve a slight molar excess (approximately 2.1 equivalents) of silver nitrate in distilled water.

-

Precipitation of the Silver Salt: Slowly add the silver nitrate solution to the stirred solution of the disodium cyclopropane-1,2-dicarboxylate. A white precipitate of silver cyclopropane-1,2-dicarboxylate will form immediately.

-

Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the silver salt thoroughly with distilled water to remove any unreacted silver nitrate and sodium salts. Follow with a wash of ethanol to aid in drying.

-

Drying: Carefully dry the silver salt in a vacuum oven at a low temperature (e.g., 40-50 °C) in the dark to prevent decomposition. The salt must be completely dry for the subsequent Hunsdiecker reaction.

Protocol 2: Hunsdiecker Reaction for the Synthesis of trans-1,2-Dibromocyclopropane

Objective: To perform the brominative decarboxylation of silver cyclopropane-1,2-dicarboxylate to produce a mixture of cis- and trans-1,2-dibromocyclopropane.

Materials:

-

Dry silver cyclopropane-1,2-dicarboxylate

-

Anhydrous carbon tetrachloride (CCl₄) (Caution: Toxic and carcinogenic) or a suitable alternative solvent like bromotrichloromethane.

-

Bromine (Br₂) (Caution: Highly corrosive and toxic)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, distillation apparatus.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend the dry silver cyclopropane-1,2-dicarboxylate in anhydrous carbon tetrachloride. The apparatus should be protected from light by wrapping it in aluminum foil.

-

Addition of Bromine: From the dropping funnel, add a stoichiometric amount of bromine (2 molar equivalents) dissolved in a small amount of anhydrous carbon tetrachloride dropwise to the stirred suspension.

-

Reaction Conditions: After the addition is complete, gently heat the reaction mixture to reflux. The reaction is typically monitored by the evolution of carbon dioxide gas. The reflux is continued until the gas evolution ceases.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated silver bromide. Wash the silver bromide with a small amount of carbon tetrachloride.

-

Isolation of the Product Mixture: Carefully remove the solvent from the filtrate by distillation. The remaining liquid will be a mixture of cis- and trans-1,2-dibromocyclopropane.

Protocol 3: Isolation of trans-1,2-Dibromocyclopropane

Objective: To separate the trans isomer from the cis/trans mixture obtained from the Hunsdiecker reaction.

Materials:

-

Crude mixture of cis- and trans-1,2-dibromocyclopropane

-

Fractional distillation apparatus or a preparative gas chromatography (GC) system.

Procedure:

-

Fractional Distillation: The cis and trans isomers of 1,2-dibromocyclopropane have different boiling points. A careful fractional distillation can be employed to separate the two isomers. The trans isomer is generally the higher boiling isomer.

-

Preparative Gas Chromatography: For a more efficient and complete separation, preparative gas chromatography is the method of choice. A suitable column (e.g., a non-polar or medium-polarity column) and optimized temperature program will allow for the collection of the pure trans isomer.

Data Presentation

| Parameter | Hunsdiecker Reaction |

| Starting Material | Silver cyclopropane-1,2-dicarboxylate |

| Reagents | Bromine, Carbon Tetrachloride |

| Product | cis- and trans-1,2-Dibromocyclopropane |

| Reported Isomer Ratio (cis:trans) | 1:3.2 |

| Major Product | trans-1,2-Dibromocyclopropane |

Visualizations

Reaction Pathway

Caption: Overall synthetic pathway to trans-1,2-dibromocyclopropane.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Precautions

-

Carbon tetrachloride is a toxic and carcinogenic solvent and should be handled with extreme caution in a well-ventilated fume hood. Consider using a less hazardous alternative if possible.

-

Bromine is highly corrosive, toxic, and causes severe burns. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

The Hunsdiecker reaction can be exothermic and produce gaseous byproducts. Ensure the reaction is well-controlled and properly vented.

-

Silver salts can be light-sensitive. Protect the silver cyclopropane-1,2-dicarboxylate from light during storage and reaction.

Conclusion

The Hunsdiecker reaction of cyclopropane-1,2-dicarboxylic acid provides a reliable method for the synthesis of trans-1,2-dibromocyclopropane. While the reaction produces a mixture of stereoisomers, the trans isomer is the major product and can be isolated through standard purification techniques. Careful adherence to the experimental protocols and safety precautions is essential for a successful and safe synthesis. This versatile building block can then be utilized in a variety of synthetic applications for the development of novel chemical entities.

Application Notes and Protocols: Synthesis of Cyclopropenes from 1,2-Dibromocyclopropane Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropenes are highly strained, three-membered unsaturated carbocycles that serve as versatile building blocks in organic synthesis. Their unique reactivity makes them valuable precursors for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. One common and efficient method for the synthesis of 3,3-disubstituted cyclopropenes is the base-mediated 1,2-elimination of hydrogen bromide from the corresponding bromocyclopropane precursors. This document provides detailed application notes and experimental protocols for the synthesis of cyclopropenes utilizing 1,2-dibromocyclopropane and other related bromocyclopropane derivatives.

Reaction Principle

The synthesis of cyclopropenes from bromocyclopropane precursors proceeds via a dehydrobromination reaction, which is a type of β-elimination. The reaction is typically carried out using a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK). The mechanism is a concerted E2 (elimination, bimolecular) process, where the base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atom, and the bromide ion is simultaneously eliminated, leading to the formation of a double bond within the cyclopropane ring.

The use of a phase-transfer catalyst, such as 18-crown-6, can significantly enhance the reaction rate and yield, particularly when using a less polar solvent like tetrahydrofuran (THF). The crown ether complexes the potassium ion of the base, increasing the "nakedness" and therefore the reactivity of the tert-butoxide anion. This protocol offers an advantage over the use of dimethyl sulfoxide (DMSO) as a solvent, especially for the synthesis of more hydrophilic cyclopropenes, as it simplifies the workup and purification procedures.

Experimental Protocols

General Procedure for the Synthesis of 3,3-Disubstituted Cyclopropenes

This protocol is adapted from the work of Sherrill, Kim, and Rubin, which describes a robust method for the synthesis of a variety of 3,3-disubstituted cyclopropenes.

Materials:

-

Appropriate bromocyclopropane precursor

-

Potassium tert-butoxide (t-BuOK)

-

18-crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the bromocyclopropane precursor (1.0 equiv), potassium tert-butoxide (1.5-2.0 equiv), and a catalytic amount of 18-crown-6 (0.05-0.1 equiv).

-

Solvent Addition: Add anhydrous THF via syringe to the flask to achieve a desired concentration (typically 0.1-0.5 M).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from a few hours to overnight, depending on the substrate.

-

Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure cyclopropene.

Example Protocol: Synthesis of 3-Methyl-3-phenylcyclopropene

Materials:

-

1-Bromo-2-methyl-2-phenylcyclopropane (mixture of diastereomers)

-

Potassium tert-butoxide (t-BuOK)

-

18-crown-6

-

Anhydrous THF

Procedure:

-

In a dry flask under a nitrogen atmosphere, combine 1-bromo-2-methyl-2-phenylcyclopropane (1.0 g, 4.74 mmol), potassium tert-butoxide (0.80 g, 7.11 mmol), and 18-crown-6 (0.125 g, 0.47 mmol).

-

Add 50 mL of anhydrous THF and stir the mixture at room temperature for 4 hours.

-

Follow the general workup and purification procedure described above to obtain 3-methyl-3-phenylcyclopropene.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 3,3-disubstituted cyclopropenes from their corresponding bromocyclopropane precursors using the THF/18-crown-6 protocol.

| Entry | Bromocyclopropane Precursor | Product | Base (equiv) | 18-crown-6 (equiv) | Solvent | Time (h) | Yield (%) |

| 1 | 1-Bromo-2-methyl-2-phenylcyclopropane | 3-Methyl-3-phenylcyclopropene | t-BuOK (1.5) | 0.1 | THF | 4 | 91 |

| 2 | 1-Bromo-2-(4-methoxyphenyl)-2-methylcyclopropane | 3-(4-Methoxyphenyl)-3-methylcyclopropene | t-BuOK (1.5) | 0.1 | THF | 4 | 88 |

| 3 | 1-Bromo-2-(4-chlorophenyl)-2-methylcyclopropane | 3-(4-Chlorophenyl)-3-methylcyclopropene | t-BuOK (1.5) | 0.1 | THF | 4 | 93 |

| 4 | N,N-Diethyl-1-bromo-2-methylcyclopropanecarboxamide | N,N-Diethyl-3-methylcyclopropene-3-carboxamide | t-BuOK (2.0) | 0.1 | THF | 12 | 89 |

| 5 | 1-(1-Bromo-2-methylcyclopropyl)pyrrolidin-2-one | 1-(3-Methylcycloprop-2-en-1-yl)pyrrolidin-2-one | t-BuOK (2.0) | 0.1 | THF | 12 | 85 |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of cyclopropenes.

Reaction Mechanism

Caption: E2 elimination mechanism for cyclopropene synthesis.

Conclusion

The dehydrobromination of this compound and related bromocyclopropane precursors using potassium tert-butoxide in the presence of 18-crown-6 in THF is a highly effective and versatile method for the synthesis of 3,3-disubstituted cyclopropenes. This protocol offers high yields and a simplified workup procedure, making it an attractive method for researchers in organic synthesis and drug development. The provided protocols and data serve as a valuable resource for the practical application of this synthetic transformation.

Application Notes and Protocols: Reaction of 1,2-Dibromocyclopropane with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of dihalocyclopropanes with organometallic reagents, such as Grignard reagents, is a topic of significant interest in synthetic organic chemistry, offering pathways to strained ring systems and functionalized molecules. While the reaction of gem-dihalocyclopropanes (e.g., 1,1-dibromocyclopropane) is well-documented, the corresponding reaction of vicinal-dihalocyclopropanes, specifically 1,2-dibromocyclopropane, is less commonly described in the literature. This document aims to provide an overview of the expected reactivity, potential reaction pathways, and a generalized protocol for the reaction of this compound with Grignard reagents, drawing upon established principles of organic chemistry.

Theoretical Reaction Pathways